
2-(7-Methoxy-2-naphthyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Methoxy-2-naphthyl)ethanamine, also known as 2C-H, is a chemical compound that belongs to the phenethylamine class of compounds. It is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. In
Wirkmechanismus
The exact mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine is not fully understood, but it is thought to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, anxiety, and perception. By activating this receptor, 2-(7-Methoxy-2-naphthyl)ethanamine may modulate the activity of various neurotransmitter systems in the brain, leading to changes in mood and behavior.
Biochemische Und Physiologische Effekte
Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its unique pharmacological profile. Its ability to modulate the activity of the serotonin receptor may make it a useful tool for studying the neurobiology of various mental health disorders. However, one limitation of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the substance is not misused or diverted for non-scientific purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(7-Methoxy-2-naphthyl)ethanamine. One area of interest is its potential use in the treatment of drug addiction. Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, further research is needed to better understand the mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine and its potential therapeutic applications in the treatment of mental health disorders. Overall, research on 2-(7-Methoxy-2-naphthyl)ethanamine has the potential to lead to the development of new treatments for a variety of mental health conditions.
Conclusion
In conclusion, 2-(7-Methoxy-2-naphthyl)ethanamine, or 2-(7-Methoxy-2-naphthyl)ethanamine, is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. Its unique pharmacological profile and potential for modulating the activity of the serotonin receptor make it a promising area of research. While there are limitations to using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments, its potential for advancing our understanding of the neurobiology of mental health disorders makes it an important area of study for the future.
Synthesemethoden
The synthesis of 2-(7-Methoxy-2-naphthyl)ethanamine involves the reaction of 2-naphthol with ethyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then reduced using lithium aluminum hydride to yield 2-(7-Methoxy-2-naphthyl)ethanamine. This synthesis method has been well-documented in the scientific literature and has been used to produce large quantities of 2-(7-Methoxy-2-naphthyl)ethanamine for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(7-Methoxy-2-naphthyl)ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a unique pharmacological profile that may make it an effective treatment option for these conditions. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been studied for its potential use in the treatment of drug addiction and as a tool for studying the neurobiology of addiction.
Eigenschaften
CAS-Nummer |
148018-64-8 |
|---|---|
Produktname |
2-(7-Methoxy-2-naphthyl)ethanamine |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-(7-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-15-13-5-4-11-3-2-10(6-7-14)8-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3 |
InChI-Schlüssel |
HRPIDIKGKAOVAC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
Kanonische SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
Synonyme |
2-(7-METHOXY-2-NAPHTHYL)ETHANAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



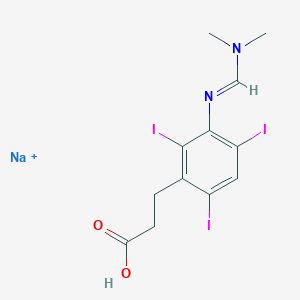
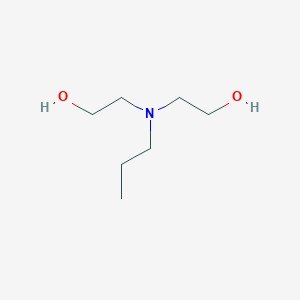

![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
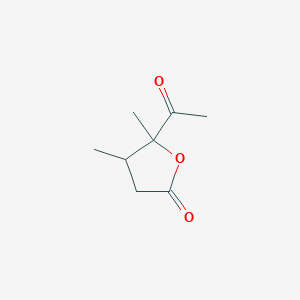
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

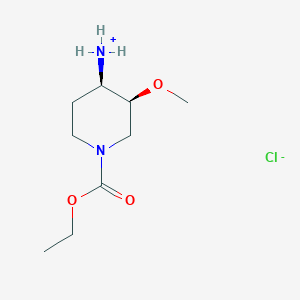
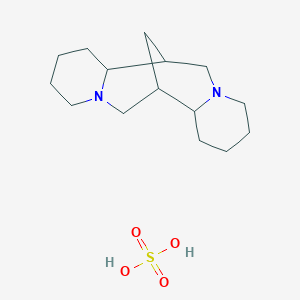

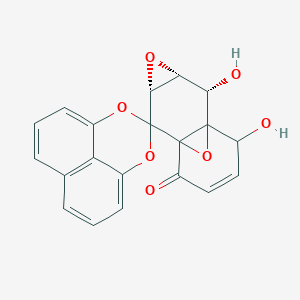

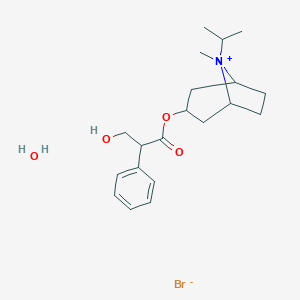
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)